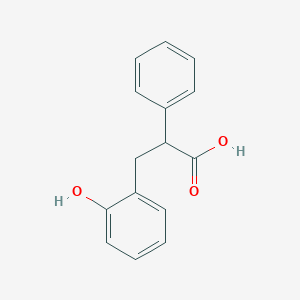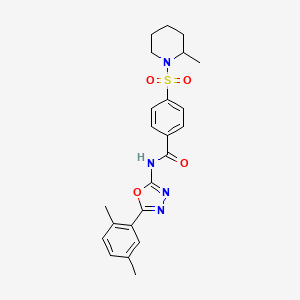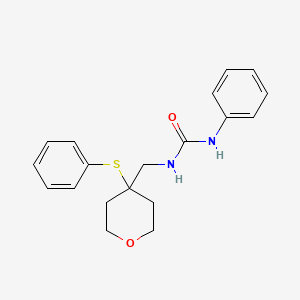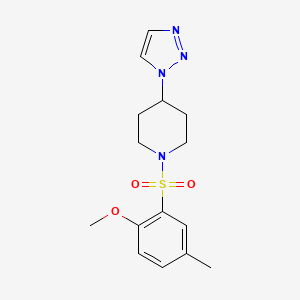
3-(2-Hydroxyphenyl)-2-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyphenyl)propionic acid is a phenyl propionic acid derivative . It’s found in microbial metabolism .
Synthesis Analysis
While specific synthesis methods for “3-(2-Hydroxyphenyl)-2-phenylpropanoic acid” are not available, a process for the preparation of (2-hydroxyphenyl)acetic acid is described in a patent . This process involves treating (2-chlorophenyl)acetic acid with an alkali metal hydroxide in an organic solvent, in the presence of a suitable catalyst at a temperature above 130° C .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as IR, UV spectroscopy, NMR, and MALDI mass spectrometry . Crystal structure studies reveal that 3-(2-Hydroxyphenyl)propionic acid crystals are monoclinic with space group P 2 1 / c .Chemical Reactions Analysis
3-(2-Hydroxyphenyl)propionic acid (HPPA) has been shown to inhibit the growth of bacteria by reacting with the hydroxyl group on the enzyme’s active site, thus irreversibly inhibiting enzymatic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point of 3-(2-Hydroxyphenyl)propionic acid is 86-89 °C .Wissenschaftliche Forschungsanwendungen
Biosynthesis Research
3-(2-Hydroxyphenyl)-2-phenylpropanoic acid plays a role in the biosynthesis of benzoic acid (BA) and salicylic acid (SA). Research by Jarvis, Schaaf, & Oldham (2000) indicates it acts as an intermediate in the biosynthesis process in cucumber and Nicotiana attenuata. It's a metabolite of phenylalanine, which is the primary metabolic precursor of BA and SA.
Chemical Synthesis and Resolution
The compound has been used in the synthesis of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid. Shiraiwa et al. (2003) developed a method for its optical resolution to produce threo-beta-phenylserine, a compound of interest in chemical research (Shiraiwa et al., 2003).
Enzymatic Preparation
Zhao, Ma, Fu, & Zhang (2014) reported on the enzymatic preparation of the S-isomer of this compound, showing its potential as a precursor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride (Zhao et al., 2014).
Enantioselective Synthesis
The enantioselective synthesis of 3-aminopropanoic acid derivatives, which includes derivatives of this compound, has been explored by Arvanitis et al. (1998). This process is significant for producing specific enantiomers of amino acids (Arvanitis et al., 1998).
Tautomerism and Conformation Studies
The study of tautomerism and conformation in aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones by Cunningham, Lowe, & Threadgill (1989) provides insights into the structural characteristics of compounds closely related to this compound (Cunningham et al., 1989).
Microbial Production
Jers et al. (2019) reviewed the microbial production of 3-Hydroxypropanoic acid (3-HP), showcasing its potential as a precursor in industrial production of various chemicals. Though this is not the exact compound , the research provides insights into related compounds' production and application (Jers et al., 2019).
Enzymatic Hydrolysis Study
Ribeiro, Passaroto, & Brenelli (2001) investigated the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound, contributing to the understanding of enzymatic reactions involving derivatives of this compound (Ribeiro et al., 2001).
Wirkmechanismus
Target of Action
The primary target of 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid is the Major NAD (P)H-flavin oxidoreductase . This enzyme plays a crucial role in various biological processes, including the metabolism of drugs and xenobiotics, as well as the biosynthesis of various bioactive compounds .
Biochemical Pathways
The compound is involved in the phenylalanine metabolism pathway . This pathway is crucial for the synthesis and degradation of amino acids and the production of various bioactive compounds. The compound’s involvement in this pathway suggests that it may have significant downstream effects on various biological processes .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may have good bioavailability
Result of Action
The compound has been found to promote intestinal epithelial barrier function . This function is crucial for protecting against intestinal invasion by pathogens and exposure to food antigens and toxins . The compound achieves this effect by activating the aryl hydrocarbon receptor (AhR) signaling pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain gut microbes, such as Bacteroides fragilis, can enhance the compound’s effect on the intestinal epithelial barrier . Additionally, stressors such as early weaning and feed change can impair the intestinal epithelial barrier, potentially influencing the compound’s efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenyl)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-9,13,16H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFIJEDQRIUOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2453309.png)

![2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2453312.png)

![2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2453316.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2453319.png)


![Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2453323.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B2453324.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2453326.png)
